3-({[3-(aminocarbonyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid
Description
3-({[3-(aminocarbonyl)-2-thienyl]amino}carbonyl)bicyclo[222]oct-5-ene-2-carboxylic acid is a compound characterized by its unique bicyclic structure
Properties
IUPAC Name |
3-[(3-carbamoylthiophen-2-yl)carbamoyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c16-12(18)9-5-6-22-14(9)17-13(19)10-7-1-3-8(4-2-7)11(10)15(20)21/h1,3,5-8,10-11H,2,4H2,(H2,16,18)(H,17,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKKUONTSPCGHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CC1C(C2C(=O)O)C(=O)NC3=C(C=CS3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-({[3-(aminocarbonyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid typically involves multi-step organic synthesis methods. The starting materials may include thienyl-based compounds and bicyclic organic molecules. A common route involves forming the thienyl amino carbonyl intermediate first, followed by coupling this intermediate with bicyclo[2.2.2]oct-5-ene-2-carboxylic acid under controlled conditions. These conditions often require specific temperatures, pH levels, and catalysts to ensure successful reactions.
Industrial Production Methods: In an industrial setting, the production of this compound is usually scaled up using batch or continuous flow reactors. The conditions are optimized to increase yield and purity while minimizing by-products. This includes precise control over reaction times, temperatures, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various chemical reactions, including:
Oxidation: Where the compound can be oxidized to form corresponding oxides, often using oxidizing agents like permanganate or chromium trioxide.
Reduction: Reduction reactions can convert certain functional groups within the molecule to more reduced forms, typically using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where certain atoms or groups within the molecule are replaced by others, facilitated by reagents such as halogens or alkylating agents.
Common Reagents and Conditions: Common reagents for these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts like palladium on carbon. Reactions often occur under controlled temperatures, ranging from -78°C for cryogenic reactions to reflux conditions.
Major Products: The major products depend on the type of reaction. For example:
Oxidation: Typically results in oxides or ketones.
Reduction: Produces alcohols or amines.
Substitution: Leads to a variety of substituted bicyclic compounds.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a building block for synthesizing more complex molecules. It is often used in the development of new materials, including polymers and organic semiconductors.
Biology: Biologically, it is studied for its potential interactions with enzymes and proteins. Its unique structure allows it to bind to specific biological targets, which can be useful in drug design and enzymatic studies.
Medicine: In medicine, this compound is researched for its potential therapeutic properties. Its interaction with biological molecules suggests applications in developing treatments for various diseases, including cancer and infectious diseases.
Industry: Industrially, it is used in the synthesis of specialty chemicals and advanced materials. Its properties make it suitable for applications in electronics, coatings, and adhesives.
Mechanism of Action
The mechanism of action for 3-({[3-(aminocarbonyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid involves its interaction with molecular targets through binding and modulating biological pathways. For instance, it may inhibit certain enzymes by mimicking their natural substrates, thereby blocking their activity. The pathways involved often include those related to signal transduction and metabolic regulation.
Comparison with Similar Compounds
3-({[3-(aminocarbonyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.2]oct-6-ene-2-carboxylic acid: A similar bicyclic structure with a slight variation in the position of the double bond, resulting in different chemical and biological properties.
3-({[3-(aminocarbonyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.2]oct-5-ene-3-carboxylic acid: Another derivative with a different placement of the carboxylic acid group.
Uniqueness: The uniqueness of 3-({[3-(aminocarbonyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid lies in its precise structural arrangement, which imparts specific reactivity and interaction capabilities. Its balance of rigidity and flexibility allows it to participate in diverse chemical reactions and biological interactions, distinguishing it from its analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
